methyl N-[2-fluoro-5-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoylamino]phenyl]carbamate
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Overview
Description
Methyl N-[2-fluoro-5-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoylamino]phenyl]carbamate is a complex organic compound that features a combination of fluorine, thiazole, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-fluoro-5-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoylamino]phenyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carbamate Formation: The carbamate group is formed by reacting the amine with methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted aromatic compounds with different nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, it can be used to study enzyme interactions and protein binding due to its structural complexity.
Medicine
In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry
In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl N-[2-fluoro-5-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoylamino]phenyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity through hydrogen bonding and van der Waals interactions. The thiazole ring can participate in π-π stacking interactions, while the carbamate group can form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[2-fluoro-5-(aminophenyl)carbamate]
- Methyl N-[2-chloro-5-(2-(5-methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoylamino)phenyl]carbamate
Uniqueness
Methyl N-[2-fluoro-5-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoylamino]phenyl]carbamate is unique due to the presence of the fluorine atom, which significantly enhances its chemical stability and biological activity compared to its analogs. The combination of the thiazole ring and carbamate group also provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
methyl N-[2-fluoro-5-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoylamino]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c1-9-8-18-13(25-9)16(2,3)21-14(22)19-10-5-6-11(17)12(7-10)20-15(23)24-4/h5-8H,1-4H3,(H,20,23)(H2,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERJCMJEMQSYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)(C)NC(=O)NC2=CC(=C(C=C2)F)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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